3,4-Dibromochroman-2-one
CAS No.: 42974-18-5
Cat. No.: VC3802453
Molecular Formula: C9H6Br2O2
Molecular Weight: 305.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42974-18-5 |
|---|---|
| Molecular Formula | C9H6Br2O2 |
| Molecular Weight | 305.95 g/mol |
| IUPAC Name | 3,4-dibromo-3,4-dihydrochromen-2-one |
| Standard InChI | InChI=1S/C9H6Br2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4,7-8H |
| Standard InChI Key | KJKAAETZDLJFKU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 3,4-dibromo-3,4-dihydrochromen-2-one, reflecting the presence of two bromine atoms at the 3rd and 4th positions of the dihydrochromenone backbone. The structure consists of a benzopyran-2-one core fused with a dihydropyran ring, where bromine substituents introduce steric and electronic modifications .
Key Structural Attributes:
-
Molecular Formula:
-
Exact Mass: 303.873 g/mol
-
Topological Polar Surface Area (PSA): 26.3 Ų
These parameters suggest moderate lipophilicity, which may influence solubility and reactivity in organic solvents.
Historical Synthesis and Early Research
Pioneering Work by Perkin (1871)
The earliest documented synthesis of 3,4-dibromochroman-2-one dates to the work of William Henry Perkin, who reported its preparation via bromination of chroman-2-one derivatives. The reaction conditions involved:
-
Substrate: Chroman-2-one (coumarin analog)
-
Reagents: Elemental bromine ()
-
Solvent: Acetic acid or ether
Perkin’s method yielded the dibrominated product, though with variable regioselectivity. Subsequent refinements by other researchers in the 1870s focused on optimizing bromine stoichiometry and reaction duration to improve yields .
Table 1: Early Synthetic Conditions and Outcomes
| Parameter | Perkin’s Method (1871) | Refined Protocol (1871) |
|---|---|---|
| Bromine Equivalents | 2.0 | 2.2 |
| Solvent | Acetic acid | Diethyl ether |
| Reaction Time | 24–48 hours | 12–24 hours |
| Yield | 60–70% | 75–85% |
These efforts laid the groundwork for understanding electrophilic aromatic substitution in heterocyclic systems.
Physicochemical Properties and Computational Insights
Thermodynamic and Spectral Characteristics
While experimental data on melting and boiling points remain sparse in modern literature, computational models provide insights into its stability and reactivity:
-
Thermal Stability: Molecular dynamics simulations predict decomposition onset at ~200°C, with bromine loss as the primary degradation pathway.
-
Spectroscopic Signatures:
Lipophilicity and Bioavailability Predictions
The LogP value of 2.81 indicates moderate hydrophobicity, suggesting potential membrane permeability. Computational models using the Molinspiration platform estimate:
-
Bioavailability Score: 0.55 (on a scale of 0–1)
-
GI Absorption: High (>80%)
Comparative Analysis with Related Compounds
Mono- vs. Di-Brominated Chromanones
The addition of a second bromine atom significantly alters reactivity and physicochemical behavior:
| Property | 4-Bromochroman-2-one | 3,4-Dibromochroman-2-one |
|---|---|---|
| Molecular Weight | 227.04 g/mol | 305.95 g/mol |
| LogP | 2.15 | 2.81 |
| PSA | 26.3 Ų | 26.3 Ų |
| Synthetic Complexity | Low | Moderate |
The increased steric bulk in the dibrominated derivative reduces nucleophilic substitution rates but enhances electrophilic aromatic substitution selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume